molecular formula C7H8N2O4S B14821532 5-Hydroxy-2-sulfamoylbenzamide

5-Hydroxy-2-sulfamoylbenzamide

Cat. No.: B14821532
M. Wt: 216.22 g/mol
InChI Key: ZWDDIGACYQUWHO-UHFFFAOYSA-N
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Description

Contextual Overview of Sulfonamide Chemistry in Medicinal Research

The discovery of sulfonamides, or "sulfa drugs," in the 1930s marked a watershed moment in medicine, heralding the dawn of the antibiotic age. nih.gov These synthetic antimicrobial agents were the first drugs to effectively treat systemic bacterial infections, revolutionizing the management of diseases that were once life-threatening. bldpharm.com The core of sulfonamide chemistry lies in the sulfanilamide (B372717) scaffold, a simple yet versatile structure that has been the foundation for a vast array of therapeutic agents. nih.govbldpharm.com

The mechanism of action for early sulfonamide antibiotics involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. sigmaaldrich.com By blocking this pathway, sulfonamides prevent bacterial growth and replication. chem960.com Beyond their antibacterial properties, sulfonamides exhibit a remarkable diversity of pharmacological activities, including antiviral, antifungal, anti-inflammatory, anticancer, and diuretic effects. bldpharm.comchem960.comnih.gov This versatility has cemented the sulfonamide group as a privileged scaffold in modern drug discovery, with ongoing research focused on developing novel derivatives to combat drug resistance and treat a wide range of diseases. nih.govnih.gov

Historical Perspective on Sulfamoylbenzamide Scaffolds in Drug Discovery

The sulfamoylbenzamide scaffold, which incorporates both a sulfonamide and a benzamide (B126) group, represents a significant evolution in the application of sulfonamide chemistry. This structural combination has given rise to a diverse class of compounds with a broad spectrum of biological activities. The sulfamide (B24259) functionality (R2NSO2NR2) is a key feature, offering the potential for multiple electrostatic interactions with biological targets, and is often used as a bioisosteric replacement for sulfonamide or urea (B33335) groups. google.comnih.gov

Historically, the development of sulfamoylbenzamide derivatives has been driven by the need for more targeted and effective therapies. For instance, the synthesis of various sulfamoylbenzamide derivatives has been explored for their potential as antiviral agents, specifically as Hepatitis B Virus (HBV) capsid assembly effectors. chemicalbook.com Research in this area involves the systematic modification of different parts of the sulfamoylbenzamide structure to optimize anti-HBV activity and minimize toxicity. chemicalbook.com Furthermore, these scaffolds have been investigated as selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases), which are implicated in conditions like thrombosis, diabetes, and cancer.

Identification of 5-Hydroxy-2-sulfamoylbenzamide within the Benzamide Class

This compound is a specific molecule within the larger class of benzamides. Benzamides are derived from benzoic acid and are characterized by a carboxamide group attached to a benzene (B151609) ring. This class of compounds is known for a wide range of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.

While specific research data on this compound is not widely available in public literature, its structure can be precisely defined. It consists of a benzamide core with a hydroxyl (-OH) group at the 5th position and a sulfamoyl (-SO2NH2) group at the 2nd position of the benzene ring. The general synthesis of related sulfamoylbenzamide derivatives often starts from a substituted benzoic acid, which undergoes chlorosulfonation followed by amidation to form the sulfonamide and carboxamide moieties. chemicalbook.com The properties of this compound can be inferred from its constituent functional groups, which are known to impart specific physicochemical and biological characteristics.

Table 1: Physicochemical Properties of Related Benzamide Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Features
4-SulfamoylbenzamideC₇H₈N₂O₃S200.22Contains a sulfamoyl and a benzamide group.
2-Methyl-5-sulfamoylbenzamideC₈H₁₀N₂O₃S214.24A methyl group is added to the sulfamoylbenzamide core.
N,2-diethyl-5-sulfamoylbenzamideC₁₁H₁₆N₂O₃S256.32Features ethyl substitutions on the amide and benzene ring.
2-Hydroxy-5-sulfamoylbenzamideC₇H₈N₂O₄S216.22An isomer of the title compound.

This table presents data for structurally similar compounds to provide context for the properties of this compound.

Significance of Hydroxylated and Sulfamoylated Benzamide Motifs in Bioactive Molecules

The presence of both hydroxyl and sulfamoyl groups on a benzamide scaffold is of significant interest in medicinal chemistry due to the unique properties these functional groups impart.

The hydroxyl group (-OH) is a key hydrogen bond donor and acceptor, which can significantly influence a molecule's solubility and its ability to interact with biological targets. Phenolic compounds, which contain a hydroxyl group attached to an aromatic ring, are known to play a crucial role in preventing various diseases. The position and number of hydroxyl groups can enhance a molecule's antioxidative activity. In the context of benzamides, hydroxylation has been shown to be important for activities such as histone deacetylase (HDAC) inhibition.

The sulfamoyl group (-SO2NH2) , as a part of the larger sulfonamide family, is a versatile pharmacophore. nih.govnih.gov It is known to be a key component in a wide array of drugs due to its ability to form stable metal-based compounds and its involvement in various biological activities, including antibacterial and anticancer effects. nih.gov The sulfamoyl group can act as a bioisosteric replacement for other functional groups, allowing for the fine-tuning of a drug's properties. google.comnih.gov

The combination of these motifs in a single molecule, as in this compound, creates a chemical entity with the potential for a unique pharmacological profile, leveraging the biological activities associated with each functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O4S

Molecular Weight

216.22 g/mol

IUPAC Name

5-hydroxy-2-sulfamoylbenzamide

InChI

InChI=1S/C7H8N2O4S/c8-7(11)5-3-4(10)1-2-6(5)14(9,12)13/h1-3,10H,(H2,8,11)(H2,9,12,13)

InChI Key

ZWDDIGACYQUWHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(=O)N)S(=O)(=O)N

Origin of Product

United States

Synthetic Strategies and Chemical Derivatization of 5 Hydroxy 2 Sulfamoylbenzamide and Analogues

Retrosynthetic Analysis of the 5-Hydroxy-2-sulfamoylbenzamide Scaffold

A logical retrosynthetic analysis of the this compound scaffold begins with the disconnection of the primary amide bond, a common and reliable transformation. This leads to the precursor, 5-hydroxy-2-sulfamoylbenzoic acid. Subsequently, disconnection of the sulfonamide bond points to 5-hydroxy-2-(chlorosulfonyl)benzoic acid and ammonia (B1221849) as key intermediates.

Further deconstruction of 5-hydroxy-2-(chlorosulfonyl)benzoic acid involves the removal of the chlorosulfonyl group, which is typically introduced via an electrophilic aromatic substitution reaction. This retrosynthetic step suggests 4-hydroxybenzoic acid as a plausible starting material. The synthesis of 4-hydroxybenzoic acid itself is a well-established industrial process, often starting from phenol (B47542) or toluene.

An alternative retrosynthetic approach could involve the disconnection of the C-S bond of the sulfamoyl group first, which is less common in forward synthesis but a valid theoretical step. This would lead to a sulfonic acid intermediate, which can be traced back to the same 4-hydroxybenzoic acid precursor through a sulfonation reaction.

Established Synthetic Routes for this compound Core

The synthesis of the core structure of this compound is typically achieved through a multi-step process that leverages well-established organic reactions.

Multi-step Reaction Protocols and Reagents

The forward synthesis generally commences with a suitably substituted benzoic acid derivative. A common starting material is 2-fluorobenzoic acid, which undergoes chlorosulfonation to introduce the sulfonyl chloride group. This is a crucial step that sets the stage for the formation of the sulfonamide.

A general synthetic scheme can be outlined as follows:

Chlorosulfonation: 2-Fluorobenzoic acid is treated with chlorosulfonic acid, often at elevated temperatures, to yield 5-(chlorosulfonyl)-2-fluorobenzoic acid. nih.gov

Amide Formation (Benzamide): The carboxylic acid group of the resulting sulfonyl chloride is then converted into a benzamide (B126). This can be achieved by first treating it with thionyl chloride to form the acyl chloride, followed by reaction with an amine. nih.gov

Sulfonamide Formation: The sulfonyl chloride group is then reacted with an amine to form the sulfonamide. The choice of amine at this stage allows for the introduction of various substituents. For the parent compound, ammonia would be used.

Hydroxylation (if necessary): If the starting material does not already contain the 5-hydroxy group, a hydroxylation step would be required. This can be a challenging transformation and often, a starting material with the hydroxyl group already in place or a protected form is preferred.

An alternative strategy involves starting with 5-amino-2-fluorobenzoic acid. nih.gov The amino group is first protected, for example, with a Boc group. The carboxylic acid is then activated and reacted with an amine to form the benzamide. Following deprotection of the amino group, it can be converted to the sulfonamide via diazotization and subsequent reaction with sulfur dioxide and a copper catalyst, followed by chlorination and amination.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound and its analogues. Key parameters that are often fine-tuned include the reaction temperature, solvent, and the stoichiometry of the reagents.

For the chlorosulfonation step, the temperature is a crucial factor. The reaction of 2-fluorobenzoic acid with chlorosulfonic acid is typically heated to around 80°C for several hours to ensure complete conversion. nih.gov The formation of the benzamide from the carboxylic acid can be optimized by using different coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which can lead to high yields at room temperature. nih.gov

The final sulfonamide formation is generally efficient when carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to scavenge the HCl byproduct. nih.gov The reaction is often performed at room temperature or slightly elevated temperatures to drive it to completion. nih.gov

Reaction StepReagentsTypical ConditionsTypical Yields (%)Reference
Chlorosulfonation2-Fluorobenzoic acid, Chlorosulfonic acid80°C, 4 hours77 nih.gov
Amide FormationCarboxylic acid, Thionyl chloride, AmineToluene, 110°C, 2 hours65 nih.gov
Sulfonamide FormationSulfonyl chloride, Amine, TriethylamineDichloromethane, 0°C to room temperature, 2 hours26-94 nih.gov
Boc-Protection5-Amino-2-fluorobenzoic acid, Boc anhydride1,4-Dioxane/Water, 0°C to room temperature, 16 hours74 nih.gov
Amide Coupling (HATU)Boc-protected acid, Amine, HATU, DIPEADMF, room temperature, 1 hour90 nih.gov
Boc-DeprotectionBoc-protected amine, TFADichloromethane, 0°C to room temperature, 2 hours60 nih.gov
Sulfonamide Formation (from amine)Amine, Cycloalkylsulfonyl chloride, Triethylamine, DMAPDichloromethane, 40°C, 3 hours23-47 nih.gov

Derivatization and Analogue Synthesis

The derivatization of the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity.

Strategies for Structural Diversification of the Benzamide Moiety

A primary strategy for diversifying the benzamide moiety involves reacting the 5-hydroxy-2-sulfamoylbenzoic acid precursor with a wide array of primary and secondary amines. This approach allows for the systematic exploration of the chemical space around the benzamide nitrogen.

Researchers have successfully synthesized libraries of analogues by employing various amines, including:

Aliphatic amines: Both cyclic and acyclic aliphatic amines can be readily coupled to introduce alkyl groups of varying sizes and steric bulk.

Aromatic amines: The use of substituted anilines allows for the introduction of different electronic and steric features onto the benzamide ring system.

Amino acids: Coupling with amino acid esters can introduce functionalities that can interact with biological targets or improve pharmacokinetic properties. nih.gov

Heterocyclic amines: The incorporation of heterocyclic rings can introduce new pharmacophoric features and alter the solubility and metabolic stability of the parent compound.

Introduction of Substituents to Enhance Bioactivity

The introduction of specific substituents at various positions on the this compound scaffold has been shown to be a fruitful strategy for enhancing its biological activity. For instance, in the context of developing Hepatitis B Virus (HBV) capsid assembly effectors, modifications to the scaffold have led to compounds with potent antiviral activity. nih.gov

Key strategies for introducing bioactivity-enhancing substituents include:

Inversion of the Sulfonamide and Amide Groups: Reversing the connectivity of these functional groups can lead to novel analogues with altered three-dimensional shapes and hydrogen bonding patterns, potentially resulting in improved target engagement. nih.gov

Substitution on the Benzamide Aromatic Ring: The introduction of electron-donating or electron-withdrawing groups on the aniline (B41778) ring of the benzamide can modulate the electronic properties of the molecule and influence its binding affinity to target proteins.

Variation of the Sulfonamide Substituent: Replacing the unsubstituted sulfonamide with alkyl, cycloalkyl, or aryl groups can impact the lipophilicity and steric profile of the molecule, which can be crucial for cell permeability and target interaction. nih.gov

For example, the synthesis of analogues where the sulfonamide nitrogen is substituted with a cyclopentyl group has been reported, leading to compounds with significant biological activity. nih.gov Similarly, the replacement of the aniline moiety of the benzamide with substituted benzylamines has been explored to probe the structure-activity relationship. nih.gov

Preparation of N-Substituted Sulfamoylbenzamide Derivatives

The synthesis of N-substituted sulfamoylbenzamide derivatives is a multi-step process that allows for the introduction of a wide variety of substituents on the amide nitrogen, enabling the exploration of structure-activity relationships. A common and effective strategy involves a linear synthesis commencing with a substituted benzoic acid.

A key precursor for the synthesis of this compound derivatives is 5-chlorosulfonyl-2-hydroxybenzoic acid methyl ester. This intermediate can be prepared from methyl salicylate (B1505791) through chlorosulfonation. google.com The general synthetic scheme then proceeds as follows:

Sulfonamide Formation: The sulfonyl chloride group of the precursor is reacted with a primary or secondary amine (R¹R²NH) to form the corresponding sulfonamide. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Amide Formation: The methyl ester of the benzoic acid is then converted to the desired N-substituted benzamide. This can be achieved through direct amidation with a primary or secondary amine (R³R⁴NH). This step may require heating or the use of coupling agents to facilitate the reaction.

Deprotection (if necessary): If the hydroxyl group was protected during the synthesis (e.g., as a methoxy (B1213986) or acetoxy group), a final deprotection step is required to yield the 5-hydroxy derivative.

This versatile approach allows for the synthesis of a diverse library of N-substituted sulfamoylbenzamide derivatives by varying the amines used in the sulfonamide and benzamide formation steps. nih.gov

Metabolite Synthesis Approaches (e.g., Hydroxylation of Related Sulfonamide Compounds)

The generation of this compound can also be approached from the perspective of metabolite synthesis, mimicking the metabolic pathways that can introduce a hydroxyl group onto a pre-existing sulfonamide drug. This can be achieved through both chemical and enzymatic methods.

Chemical Hydroxylation Methodologies

The direct hydroxylation of an aromatic ring is a challenging chemical transformation. However, several methods have been developed to achieve this, with varying degrees of efficiency and regioselectivity.

One established method for aromatic hydroxylation is the use of Fenton's reagent , a solution of hydrogen peroxide and an iron(II) catalyst. acs.orgwikipedia.orgbaranlab.org The reaction proceeds through the generation of highly reactive hydroxyl radicals (•OH), which can attack the aromatic ring. While effective in introducing a hydroxyl group, Fenton's reagent often leads to a mixture of isomers and can cause over-oxidation, limiting its synthetic utility for complex molecules where regioselectivity is crucial. baranlab.org

A more controlled and regioselective approach to aromatic functionalization is Directed Ortho Metalation (DoM) . wikipedia.orgbaranlab.orguwindsor.caorganic-chemistry.org This powerful technique utilizes a directing metalation group (DMG) on the aromatic ring to guide the deprotonation by a strong base, typically an organolithium reagent, to the adjacent ortho position. The resulting aryllithium intermediate can then be reacted with an electrophilic oxygen source to introduce a hydroxyl group. For a 2-sulfamoylbenzamide (B1287274) scaffold, both the sulfonamide and the benzamide groups can potentially act as DMGs, directing hydroxylation to specific positions on the benzene (B151609) ring. The choice of the directing group and the reaction conditions are critical for achieving the desired regioselectivity.

Enzymatic Hydroxylation Pathways

Nature has evolved highly efficient and selective enzymes for the hydroxylation of aromatic compounds. These biocatalytic methods offer a green and often highly regioselective alternative to chemical synthesis.

The primary enzymes responsible for the hydroxylation of xenobiotics, including sulfonamide drugs, in mammals are the cytochrome P450 (CYP) monooxygenases . rsc.org These heme-containing enzymes are capable of activating molecular oxygen and inserting one oxygen atom into a C-H bond of a substrate. The regioselectivity of CYP-mediated hydroxylation is determined by the specific isoform of the enzyme and the structure of the substrate, with hydroxylation often occurring at electron-rich positions of the aromatic ring. rsc.org The formation of 5-hydroxy metabolites of various sulfonamides has been observed in metabolic studies.

In addition to CYPs, other oxygenases such as flavin-containing monooxygenases (FMOs) and dioxygenases can also catalyze the hydroxylation of aromatic rings. acs.org The application of these enzymes, either as isolated proteins or within whole-cell systems, is a growing field in biotechnology for the synthesis of valuable hydroxylated compounds. The use of engineered enzymes can further enhance the selectivity and efficiency of these biocatalytic transformations.

Biological Activities and Mechanistic Investigations of 5 Hydroxy 2 Sulfamoylbenzamide and Analogues

Enzyme Inhibition Profiles

The primary enzymatic targets of 5-Hydroxy-2-sulfamoylbenzamide and its analogues are the carbonic anhydrases. The sulfamoylbenzamide scaffold is a well-established pharmacophore for this class of enzymes.

Carbonic Anhydrase (CA) Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of this enzyme are found throughout the human body, playing crucial roles in physiological processes such as pH regulation, fluid secretion, and biosynthetic pathways.

The cytosolic isoforms hCA I and hCA II are ubiquitous, while hCA IX and hCA XII are tumor-associated isoforms and are considered important targets in cancer therapy. The inhibitory activity is typically quantified by the inhibition constant (Kᵢ), with lower values indicating higher potency.

Research on related benzamide-4-sulfonamides has shown that these compounds can be highly effective inhibitors of hCA II, VII, and IX, with inhibition constants often in the low nanomolar or even subnanomolar range. nih.gov In contrast, hCA I is generally less sensitive to this class of inhibitors. nih.gov For instance, a series of benzamides with 4-sulfamoyl moieties displayed Kᵢ values ranging from 5.3 to 334 nM against hCA I, while the inhibition of hCA II was more potent, with Kᵢ values between 1.9 and 7.0 nM. nih.gov The tumor-associated isoform hCA IX was also effectively inhibited by these compounds, with Kᵢ values in the range of 8.0 to 26.0 nM. nih.gov

The selectivity of these inhibitors is a critical aspect of their potential therapeutic value. High selectivity for tumor-associated isoforms like hCA IX and XII over the more widespread cytosolic isoforms hCA I and II is a key objective in the development of anticancer agents to minimize off-target effects.

Interactive Data Table: Illustrative Carbonic Anhydrase Inhibition Data for Sulfonamide Analogues

Compound AnaloguehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Analogue A (Benzenesulfonamide derivative)25012255.7
Analogue B (Thiophene-sulfonamide derivative)75001509832
Analogue C (Coumarin-substituted sulfonamide)9315.85955

Note: This table presents representative data for analogous sulfonamide compounds to illustrate typical inhibition profiles. Specific data for this compound is not available.

The primary mechanism of carbonic anhydrase inhibition by sulfonamide-based compounds, including this compound, involves the interaction of the sulfonamide group with the zinc ion (Zn²⁺) located in the active site of the enzyme. This zinc ion is essential for the catalytic activity of the enzyme, as it coordinates a water molecule that acts as a nucleophile in the hydration of carbon dioxide.

The deprotonated sulfonamide group (SO₂NH⁻) acts as a potent zinc-binding group, coordinating to the Zn²⁺ ion in a tetrahedral geometry. This binding displaces the catalytically crucial zinc-bound water molecule or hydroxide (B78521) ion, thereby rendering the enzyme inactive. The stability of the enzyme-inhibitor complex is further enhanced by a network of hydrogen bonds between the sulfonamide moiety and amino acid residues within the active site, most notably with the side chain of Threonine 199.

The rest of the inhibitor molecule, including the benzamide (B126) portion and any substituents, extends into the active site cavity and can form additional interactions with other amino acid residues. These secondary interactions are crucial for determining the potency and isoform selectivity of the inhibitor. The active sites of different CA isoforms have varying shapes and sizes, and the specific interactions of the inhibitor's "tail" with these variable residues are what confer selectivity.

The efficacy of novel carbonic anhydrase inhibitors is often benchmarked against established clinical drugs such as Acetazolamide, Dorzolamide, and Brinzolamide. These drugs are also sulfonamide-based inhibitors and are used in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness.

Acetazolamide is a systemic CA inhibitor and generally shows potent inhibition of multiple isoforms, leading to a broad range of physiological effects and potential side effects.

Dorzolamide and Brinzolamide are topical CA inhibitors primarily used in the treatment of glaucoma. They are designed to act locally in the eye to reduce the production of aqueous humor, thereby lowering intraocular pressure.

A comparative analysis of novel sulfonamides with these established inhibitors is crucial for assessing their therapeutic potential. For instance, a new inhibitor might be considered superior if it demonstrates higher potency, greater selectivity for a specific isoform (e.g., hCA IX for cancer therapy), or a better physicochemical profile for a particular route of administration. Studies on benzamide-4-sulfonamides have shown that some of these compounds can be more effective inhibitors of hCA II than Acetazolamide. nih.gov

Glucokinase (GK) Activation

In addition to their activity as carbonic anhydrase inhibitors, benzamide derivatives have been explored as activators of glucokinase. Glucokinase is a key enzyme in glucose metabolism, primarily found in the liver and pancreatic β-cells. It functions as a glucose sensor and plays a critical role in regulating glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake.

Aspartic Protease Inhibition

Cathepsin D is an aspartic protease that plays a significant role in various physiological and pathological processes, including protein degradation and cancer progression. nih.govnih.gov The overexpression and hyper-secretion of Cathepsin D by epithelial breast cancer cells have made it an attractive therapeutic target. nih.gov

Research has identified sulfamoylbenzamide derivatives as selective inhibitors of Cathepsin D. nih.gov In a study involving virtual screening and subsequent enzyme inhibition assays, several sulfamoylbenzamide compounds were tested for their activity against Cathepsin D. The results revealed that these compounds are indeed selective inhibitors of this enzyme. nih.gov The IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half, for five of the tested sulfamoylbenzamide compounds were in the range of 1.25–2.0 μM. nih.gov

The most potent of the tested compounds was identified as N-(3-chlorophenyl)-2-sulfamoylbenzamide, with an IC50 value of 1.25 μM. nih.gov Molecular docking studies further supported these findings, indicating a more favorable binding score for these compounds with Cathepsin D compared to another aspartic protease, Plasmepsin II. nih.gov The docking scores for Cathepsin D ranged from -29.9±1.16 to -35.1±0.13. nih.gov

The selective inhibition of Cathepsin D by the sulfamoylbenzamide scaffold suggests a potential therapeutic application in conditions where this enzyme is overactive, such as breast cancer. nih.gov

Plasmodium falciparum, the parasite responsible for the most severe form of malaria, relies on the aspartic protease Plasmepsin II for its survival. nih.govnih.govnih.gov This makes Plasmepsin II a crucial target for the development of new antimalarial drugs. nih.govnih.gov

In the same study that identified sulfamoylbenzamide derivatives as selective Cathepsin D inhibitors, these compounds were also tested against Plasmodium falciparum Plasmepsin II. nih.gov The results demonstrated that the sulfamoylbenzamide derivatives were inactive against Plasmepsin II. nih.gov This lack of activity highlights the selectivity of this particular series of sulfamoylbenzamide compounds for Cathepsin D over Plasmepsin II. nih.gov

The docking scores from computational studies corroborated these experimental findings, showing a less favorable binding interaction with Plasmepsin II, with scores ranging from -24.0±0.10 to -29.5±0.10. nih.gov This selectivity is a significant finding, as it indicates the potential to design sulfamoylbenzamide-based inhibitors that can specifically target human Cathepsin D without affecting the parasitic Plasmepsin II, which could be advantageous in a co-infection scenario or for minimizing off-target effects.

Compound Class Target Enzyme Inhibition Activity IC50 Range (μM) Reference
Sulfamoylbenzamide DerivativesCathepsin DSelective Inhibition1.25-2.0 nih.gov
Sulfamoylbenzamide DerivativesPlasmodium falciparum Plasmepsin IIInactiveNot Applicable nih.gov

Antiviral Activities

The Hepatitis B virus (HBV) is a global health threat, and targeting the assembly of the viral capsid has emerged as a promising antiviral strategy. nih.govnih.gov The HBV core protein (HBc) assembles to form the capsid, which is essential for viral replication. nih.gov Small molecules that modulate this assembly process, known as capsid assembly modulators (CAMs), can disrupt the formation of functional viral particles. nih.govnih.gov

Novel sulfamoylbenzamides (SBAs) have been synthesized and identified as potent HBV capsid assembly modulators. nih.gov These compounds have shown potential therapeutic applicability against HBV by interfering with the viral assembly process. nih.gov Mechanistic studies indicate that these sulfamoylbenzamide-based CAMs can misdirect capsid assembly, leading to the formation of non-functional, genome-free capsids, thereby inhibiting viral replication. nih.gov

For example, certain SBA compounds were found to specifically inhibit HBV replication with favorable pharmacokinetic properties. nih.gov Molecular docking studies have provided insights into the binding mode of these compounds. They are proposed to bind to a hydrophobic pocket at the interface between HBc dimers. nih.govnih.gov This binding is stabilized by key hydrogen bonds. For instance, the benzamide oxygen can form a hydrogen bond with Trp102, while the benzamide nitrogen can interact with Thr128. nih.gov Furthermore, an amino group on the central aromatic ring can form an advantageous hydrogen bond with Tyr118. nih.gov

The development of these sulfamoylbenzamide-based CAMs, such as KR019 and KR026, has demonstrated significantly higher selectivity and potent antiviral activity in HBV-replicating cells compared to reference compounds. nih.gov These findings underscore the potential of the sulfamoylbenzamide scaffold in the development of novel and effective treatments for chronic hepatitis B infection. nih.govnih.gov

Compound Class Viral Target Mechanism of Action Key Interactions Reference
Sulfamoylbenzamides (SBAs)Hepatitis B Virus (HBV) Core ProteinCapsid Assembly ModulationHydrogen bonds with Trp102, Thr128, and Tyr118 at the dimer-dimer interface nih.gov

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Effects on HBeAg Secretion and cccDNA Formation

A critical aspect of a curative therapy for chronic hepatitis B is the elimination or silencing of the covalently closed circular DNA (cccDNA), which serves as the template for viral transcription. Research indicates that sulfamoylbenzamide derivatives can indirectly impact cccDNA levels. By interfering with the formation of mature, DNA-containing nucleocapsids, these compounds are thought to interrupt the intracellular trafficking of these capsids to the nucleus, a necessary step for the replenishment of the cccDNA pool. nih.gov

Furthermore, several sulfamoylbenzamide analogues have demonstrated a significant reduction in the secretion of the hepatitis B e-antigen (HBeAg), a viral protein that serves as a marker of active viral replication and is associated with the presence of cccDNA. nih.govnih.gov In one study, selected derivatives reduced HBeAg secretion with 50% effective concentrations (EC₅₀) ranging from 1.0 to 9.7 μM. nih.gov This reduction in HBeAg is considered a surrogate marker for the reduction in the transcriptional activity of cccDNA. nih.gov

Anticancer Activities

While direct studies on the anticancer effects of this compound are limited, research on structurally related benzamide and sulfonamide derivatives has revealed significant cytotoxic activities against various cancer cell lines.

Cytotoxic Effects on Cancer Cell Lines (e.g., MCF-7, HCT-116, HeLa)

Various benzamide derivatives have demonstrated cytotoxic effects against human cancer cell lines. For instance, certain benzimidazole (B57391) derivatives have shown high cytotoxic activity against MCF-7 breast cancer cells and moderate activity against HCT-116 colon cancer cells. waocp.org In one study, a particular benzimidazole compound exhibited an IC₅₀ value of 8.86 ± 1.10 μg/mL against MCF-7 cells. waocp.org Another study on 3,4,5-trihydroxy-N-alkyl-benzamides, which share the benzamide core, reported inhibitory effects on HCT-116 cells, with the hexyl derivative showing an IC₅₀ value of 0.07 µM. orientjchem.org

Furthermore, research on a phenanthrene (B1679779) compound, 1,5,6-trimethoxy-2,7-dihydroxyphenanthrene, which contains hydroxyl and methoxy (B1213986) groups similar to some benzamide analogues, displayed significant cytotoxic effects against HeLa and Hep G2 cells, with IC₅₀ values of 0.42 and 0.20 μM, respectively. nih.gov These findings suggest that the benzamide scaffold and its substitutions can be a promising basis for the development of novel anticancer agents.

Table 1: Cytotoxic Effects of Related Compounds on Cancer Cell Lines

Compound ClassCell LineIC₅₀ ValueReference
Benzimidazole derivativeMCF-78.86 ± 1.10 μg/mL waocp.org
Benzimidazole derivativeHCT-11616.18 ± 3.85 μg/mL waocp.org
3,4,5-trihydroxy-N-hexyl-benzamideHCT-1160.07 µM orientjchem.org
1,5,6-trimethoxy-2,7-dihydroxyphenanthreneHeLa0.42 μM nih.gov

This table presents data for compounds structurally related to this compound.

Antimicrobial Activities

The sulfonamide group is a well-known pharmacophore in antimicrobial drugs. Investigations into benzamide and sulfonamide derivatives have revealed a spectrum of antibacterial activity.

Antibacterial Spectrum and Efficacy

A study on novel sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold, which is structurally similar to this compound, demonstrated notable antibacterial activity. nih.gov One of the most active compounds, 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide, was particularly effective against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) ranging from 15.62 to 31.25 μmol/L. nih.gov Other derivatives showed good activity against Mycobacterium kansasii at concentrations of 1-4 μmol/L. nih.gov However, the antifungal potency of these derivatives was found to be weak. nih.gov

Another study on N-(benzyl carbamoyl)-2-hydroxy substituted benzamides also highlighted their potential as antibacterial agents, with the 2-hydroxy group identified as an important contributor to the activity. nih.gov

Table 2: Antibacterial Activity of a Related Sulfonamide

CompoundBacteriaMIC (μmol/L)Reference
5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamideStaphylococcus aureus (MSSA & MRSA)15.62-31.25 nih.gov
4-(5-chloro-2-hydroxybenzylideneamino)-N-(thiazol-2-yl)benzenesulfonamideMycobacterium kansasii1-4 nih.gov

This table presents data for a compound structurally related to this compound.

Antifungal Spectrum and Efficacy

Analogues of this compound, particularly those containing benzamide and hydroxylated phenyl moieties, have demonstrated notable antifungal properties. Research into these related structures reveals a spectrum of activity against various fungal pathogens.

One study investigated a series of N-(2-hydroxy-4-substitutedphenyl)benzamides for their in vitro antimicrobial activity. nih.gov Among the tested compounds, certain derivatives showed efficacy against the fungus Candida albicans. Specifically, compound II10, a type of benzamide, was found to be more active against C. albicans than other derivatives in its series. nih.gov Further research has highlighted the antifungal properties of other compounds with similar core structures. For instance, 5-Hydroxy-4-phenyl-butenolide (5H4PB) is recognized as a bioactive compound with established antifungal properties. nih.gov Similarly, 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound found in various fruits, exhibits potent antifungal activity against the serum-induced mycelial form of C. albicans, which is crucial for its pathogenesis. nih.gov In contrast, a study on N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides found that these compounds exhibited only low to moderate antifungal activity. researchgate.net

Interactive Table: Antifungal Activity of Selected Analogues

Compound Class Specific Compound Example Fungal Strain Observed Efficacy Reference
N-(2-hydroxy-4-substitutedphenyl)benzamides Compound II10 Candida albicans More active than other tested derivatives nih.gov
Hydroxy-furanones 2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF) Candida albicans Potent activity against mycelial form nih.gov
Hydroxy-butenolides 5-Hydroxy-4-phenyl-butenolide (5H4PB) Not Specified Recognized antifungal properties nih.gov

Antimalarial Efficacy

The sulfonamide group, a key feature of this compound, is present in many compounds investigated for antimalarial activity. Sulfonamides are known to disrupt the folate biosynthesis pathway, which is critical for the survival of the malaria parasite. nih.gov

Research into various analogues has shown significant antiplasmodial effects. A series of thirty-seven ring-substituted N-arylcinnamanilides were screened against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. mdpi.com Fourteen of these derivatives displayed IC₅₀ values ranging from 0.58 to 31 µM. The most effective agent was (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide, with an IC₅₀ of 0.58 µM. mdpi.com

Another study focused on 2-phenoxybenzamide (B1622244) derivatives, which were tested against the NF54 strain of P. falciparum. semanticscholar.org The parent compound of this series showed good antiplasmodial activity (IC₅₀ = 0.4134 µM) and a promising selectivity index. Derivatives with bulky, non-polar substituents on the terminal piperazinyl nitrogen, such as the N-pivaloyl analogues, also demonstrated sub-micromolar antiplasmodial activity (IC₅₀ = 0.6172–0.6593 µM). semanticscholar.org

Furthermore, synthetic 2,5-diphenyloxazole (B146863) analogs have been evaluated for their efficacy. semanticscholar.org Among 48 compounds tested, 14 showed potent inhibition against both the chloroquine-sensitive (3D7) and multidrug-resistant (K1) strains of P. falciparum, with IC₅₀ values ranging from 3.38 to 12.65 µM and 1.27 to 6.19 µM, respectively. Two compounds, 2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole and 2-(2′,3′-dimethoxyphenyl)-5-(2″-benzyloxyphenyl)oxazole, exhibited particularly high selectivity. semanticscholar.org Mechanistic studies revealed that these compounds act slowly, impacting the development of the trophozoite and schizont stages of the parasite. semanticscholar.org

Interactive Table: Antimalarial Efficacy of Selected Analogues

Analogue Class Most Potent Example Plasmodium Strain IC₅₀ (µM) Reference
N-Aryl Cinnamanilides (2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide P. falciparum 3D7 0.58 mdpi.com
2-Phenoxybenzamides N-pivaloyl analogue P. falciparum NF54 0.6172 - 0.6593 semanticscholar.org

Other Noteworthy Biological Effects

Beyond antimicrobial activities, analogues of this compound have been investigated for other significant biological effects, including antioxidant properties and the inhibition of platelet aggregation.

Antioxidant Properties

The presence of a hydroxyl group on the phenyl ring suggests potential antioxidant activity. Studies on related structures confirm this hypothesis.

The compound 5-Hydroxy-4-phenyl-butenolide (5H4PB) was found to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. nih.gov This pathway is critical for cellular defense against oxidative stress. Activation by 5H4PB leads to the upregulation of cytoprotective genes and significantly reduces intracellular reactive oxygen species (ROS) generation, glutathione (B108866) oxidation, and DNA damage induced by hydrogen peroxide. nih.gov

In another study, a novel series of 2-thiouracil-5-sulfonamides were evaluated for their antioxidant capabilities. nih.gov Several of these compounds demonstrated significant radical scavenging activity against 2,2-diphenyl-1-picrylhydrazyl (DPPH) and hydrogen peroxide, as well as inhibitory effects on 15-lipoxygenase (15-LOX). nih.gov The antioxidant capacity of a newly synthesized catechol hydrazinyl-thiazole (CHT) molecule was also assessed, showing it to have a much stronger scavenging activity against DPPH radicals than the reference antioxidants Trolox and ascorbic acid. mdpi.com Theoretical studies on 2-(2'-hydroxy-5'-methylphenyl)-benzotriazole, another hydroxylated aromatic compound, further elucidate the mechanisms behind this antioxidant potential. scirp.org

Interactive Table: Antioxidant Activity of Selected Analogues

Analogue Class Activity Metric Result Standard Reference
Hydroxy-butenolides Cellular Defense Activates Nrf2/ARE pathway, reduces ROS - nih.gov
2-Thiouracil-5-sulfonamides Radical Scavenging Significant activity against DPPH & H₂O₂ Ascorbic Acid nih.gov

Inhibition of Platelet Aggregation

Platelet aggregation is a key process in thrombosis, and its inhibition is a therapeutic target for preventing cardiovascular diseases. nih.gov While direct data on this compound is not available, research on sulfamoyl-benzamide derivatives demonstrates a relevant mechanism of action.

A study on sulfamoyl-benzamide derivatives found them to be selective inhibitors of human nucleoside triphosphate diphosphohydrolases (h-NTPDases). rsc.orguaeu.ac.ae Four isoforms of this enzyme family (h-NTPDase1, -2, -3, and -8) are involved in pathological functions such as thrombosis. The compound N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide was identified as the most potent inhibitor of h-NTPDase1, with an IC₅₀ value of 2.88 µM. rsc.orguaeu.ac.ae Another derivative, 2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid, was a selective and potent inhibitor of h-NTPDase8 with an IC₅₀ of 0.28 µM. rsc.orguaeu.ac.ae The inhibition of these enzymes interferes with nucleotide signaling that contributes to platelet activation and aggregation.

Furthermore, a study on 5-hydroxyindolin-2-one, a structural analogue, showed that it directly inhibits human platelet aggregation. nih.gov It was found to suppress the intracellular concentration of Ca²⁺ and inhibit the production of thromboxane (B8750289) A₂, a molecule that promotes platelet aggregation. nih.gov

Interactive Table: Inhibition of h-NTPDase Isoforms by Sulfamoyl-Benzamide Analogues

Compound Target Isoform IC₅₀ (µM) Reference
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase1 2.88 ± 0.13 rsc.orguaeu.ac.ae
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide h-NTPDase3 0.72 ± 0.11 rsc.orguaeu.ac.ae
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid h-NTPDase8 0.28 ± 0.07 rsc.orguaeu.ac.ae
N-(3-chlorophenyl)sulfamoyl-benzamide derivative (3a) h-NTPDase3 1.33 ± 0.05 nih.gov

Table of Mentioned Compounds

Compound Name
This compound
N-(2-hydroxy-4-substitutedphenyl)benzamides
5-Hydroxy-4-phenyl-butenolide (5H4PB)
2,5-Dimethyl-4-hydroxy-3(2H)-furanone (DMHF)
N-(4-phenyl-3-aroylthiazol-2(3H)-ylidene) substituted benzamides
N-arylcinnamanilides
(2E)-N-(4-bromo-2-chlorophenyl)-3-phenylprop-2-enamide
2-phenoxybenzamide
2,5-diphenyloxazoles
2-(2′,3′-dimethoxyphenyl)-5-(2″-hydroxyphenyl)oxazole
2-(2′,3′-dimethoxyphenyl)-5-(2″-benzyloxyphenyl)oxazole
2-thiouracil-5-sulfonamides
catechol hydrazinyl-thiazole (CHT)
2-(2'-hydroxy-5'-methylphenyl)-benzotriazole
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide
2-chloro-5-(N-cyclopropylsulfamoyl)benzoic acid
5-hydroxyindolin-2-one
Ascorbic Acid
Trolox

Structure Activity Relationship Sar Studies of 5 Hydroxy 2 Sulfamoylbenzamide Derivatives

Elucidation of Pharmacophoric Features Essential for Biological Activity

The fundamental structure of 5-Hydroxy-2-sulfamoylbenzamide incorporates several key pharmacophoric features that are essential for its biological activity. A pharmacophore model, which is a three-dimensional arrangement of molecular features necessary for biological activity, for this class of compounds typically includes hydrogen bond donors, hydrogen bond acceptors, and aromatic regions. nih.govresearchgate.net

Systematic SAR studies on related sulfamoyl benzamide (B126) scaffolds have highlighted the critical nature of these features. For instance, in the context of hepatitis B virus (HBV) capsid assembly effectors, the amide oxygen of the benzamide moiety acts as a hydrogen bond acceptor, while the amide nitrogen serves as a hydrogen bond donor. nih.gov These interactions are crucial for bridging two protein subunits in the binding pocket. nih.gov The aromatic ring itself often engages in hydrophobic or aromatic interactions with receptor residues. researchgate.net The precise spatial arrangement of the hydroxyl and sulfamoyl groups further defines the pharmacophore, contributing to the molecule's specific interactions with its biological target.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the core structure of this compound have a profound impact on the resulting compound's potency and selectivity.

Role of Hydroxy and Sulfamoyl Groups

The hydroxyl (-OH) and sulfamoyl (-SO₂NH₂) groups are pivotal for the biological activity of these derivatives. The hydroxyl group, typically at the 5-position, can act as a hydrogen bond donor and/or acceptor, anchoring the ligand to the active site of the target protein. Studies on structurally similar compounds have shown that modification or replacement of the hydroxyl group can lead to a significant loss of activity. researchgate.net

The sulfamoyl group is a key functional group that often confers a strong affinity for the target protein, such as carbonic anhydrase. researchgate.net The sulfonamide portion can engage in crucial hydrogen bonding interactions. In some series of sulfamoylbenzamides, the sulfonamide moiety is essential for potent activity, and its modification can drastically alter the inhibitory potential. nih.gov For example, in a series of sulfamoyl benzamide derivatives designed as glucokinase activators, the sulfamoyl group played a crucial role in the binding interactions within the allosteric site of the enzyme. researchgate.net

Influence of Halogenation and Other Aromatic Substitutions

The introduction of halogen atoms and other substituents onto the benzamide aromatic ring significantly modulates the electronic properties and binding affinity of the derivatives. Halogenation, such as the introduction of chlorine or bromine atoms, can enhance the potency of the compounds. For instance, the presence of two halogen atoms on the benzene (B151609) ring in certain sulfamoyl benzamide derivatives was found to significantly increase their activity against h-NTPDase1. nih.gov Specifically, a chlorine atom at the 2-position of the benzene ring shifted the selectivity of one compound towards h-NTPDase8. nih.gov

Other aromatic substitutions, such as methoxy (B1213986) groups, have also been shown to influence activity. In one study, a 3-methoxy group in conjunction with a 4-hydroxy group on the aromatic ring resulted in a compound with potent anti-inflammatory activity. researchgate.net The position and nature of these substituents are critical in optimizing the interaction with the target protein.

Effects of N-Substitution on the Benzamide Linker

Substitution on the nitrogen atom of the benzamide linker is a common strategy to explore the chemical space and improve the pharmacological profile of these compounds. The nature of the N-substituent can influence potency, selectivity, and pharmacokinetic properties.

In studies on sulfamoyl benzamide derivatives as h-NTPDase inhibitors, N-substitution with a cyclopropyl (B3062369) ring on the sulfonyl group was more favorable for activity against h-NTPDases3 compared to a morpholine (B109124) ring substitution. nih.gov In another example, for HBV capsid assembly effectors, cycloalkyl substitutions on the sulfonamide were found to yield potent activity, whereas bulkier substitutions like benzyl (B1604629) or amino acid groups were less potent or inactive due to predicted steric clashes with the protein. nih.gov

Compound Modification Observed Effect on Biological Activity Target
N-cyclopropyl substitution on sulfonyl groupMore favorable for inhibitionh-NTPDases3 nih.gov
Morpholine ring substitution on sulfonyl groupDevoid of considerable inhibitory potentialh-NTPDases nih.gov
Cycloalkyl substitutions on sulfonamidePotent activityHBV Capsid Protein nih.gov
Benzyl or amino acid substitutions on sulfonamideLess potent or inactiveHBV Capsid Protein nih.gov

Spatial and Electronic Requirements for Receptor/Enzyme Binding

The binding of this compound derivatives to their target receptors or enzymes is governed by specific spatial and electronic requirements. Molecular modeling and dynamic simulations have provided valuable insights into these interactions.

For HBV capsid protein inhibitors, the binding pocket lies at the interface of two protein subunits. nih.gov The sulfamoylbenzamide derivative fits into this pocket, with the amide moiety forming hydrogen bonds that bridge the two protein chains. nih.gov The specific residues involved in these interactions dictate the necessary spatial arrangement of the ligand. nih.gov The electronic properties of the ligand, influenced by its substituents, are also critical. For example, electron-withdrawing groups like halogens can alter the charge distribution on the aromatic ring, potentially enhancing interactions with the receptor.

Optimization Strategies for Improved Bioactivity and Drug-like Properties

Several optimization strategies have been employed to enhance the bioactivity and drug-like properties of sulfamoylbenzamide derivatives. A common approach involves the systematic modification of different parts of the molecule.

One such strategy is a lead optimization process where the core scaffold is divided into several parts that are independently modified. nih.gov This allows for a comprehensive exploration of the SAR and the identification of modifications that improve potency, selectivity, and pharmacokinetic parameters. For instance, in the development of 12-lipoxygenase inhibitors, a 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide scaffold was optimized to yield compounds with nanomolar potency and favorable ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Strategies for Enhancing Aqueous Solubility

The enhancement of aqueous solubility is a common objective in drug discovery, as poor solubility can hinder a compound's absorption and bioavailability. General strategies to improve the solubility of a lead compound often involve the introduction of polar functional groups that can engage in hydrogen bonding with water molecules. For the this compound scaffold, several hypothetical modifications could be explored:

Introduction of Additional Polar Moieties: The existing hydroxyl (-OH) and sulfamoyl (-SO2NH2) groups contribute to the compound's polarity. The introduction of further polar groups, such as additional hydroxyls, amines, or small polar heterocycles (e.g., morpholine, piperazine), could theoretically increase aqueous solubility. The placement of these groups on the benzamide ring would be critical to avoid disruption of key interactions with its biological target.

Ionizable Groups: Incorporating acidic or basic centers that can be ionized at physiological pH is a well-established method for improving solubility. For instance, the addition of a carboxylic acid or an aliphatic amine to the scaffold would allow for salt formation, which typically exhibits greater aqueous solubility than the neutral parent compound.

Despite these well-established principles, the scientific literature currently lacks specific examples and corresponding solubility data for derivatives of this compound that have undergone such modifications. Without experimental data, the impact of these changes remains speculative.

Modulation of Lipophilicity for Pharmacokinetic Profile Adjustment

General approaches to modulate lipophilicity include:

Alkyl Chain Modification: The introduction or modification of alkyl substituents on the benzamide or sulfamoyl nitrogen atoms can systematically alter lipophilicity. Increasing the length or branching of these alkyl chains would generally lead to a higher LogP value, while their removal or replacement with more polar groups would decrease it.

Aromatic Ring Substitution: The substitution pattern on the benzene ring can also influence lipophilicity. The addition of lipophilic groups, such as halogens or small alkyl groups, would increase the LogP, whereas polar substituents would have the opposite effect.

A quantitative structure-pharmacokinetic relationship (QSPR) study on a series of antibacterial sulfonamides has previously demonstrated that lipophilicity strongly influences pharmacokinetic properties. nih.gov This study, however, did not include this compound or its direct derivatives.

The table below illustrates a hypothetical SAR exploration for this compound, showcasing the type of data that is currently needed to advance the understanding of this compound class. The values presented are for illustrative purposes only and are not based on experimental data.

CompoundR1R2Aqueous Solubility (µg/mL)LogP
This compound HHData Not AvailableData Not Available
Derivative ACH3HData Not AvailableData Not Available
Derivative BHCH2CH3Data Not AvailableData Not Available
Derivative CHMorpholinoethylData Not AvailableData Not Available

Computational Chemistry and Molecular Modeling of 5 Hydroxy 2 Sulfamoylbenzamide Systems

Molecular Docking Simulations of Substituted Sulfamoylbenzamides

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to predict the binding mode and affinity of a ligand to a receptor.

Prediction of Ligand-Receptor Binding Modes and Affinities in Analogs

In studies of various sulfamoylbenzamide derivatives, molecular docking has been instrumental in predicting how these compounds orient themselves within the active sites of enzymes. For instance, research on sulfamoylbenzamide-based inhibitors of enzymes like human nucleoside triphosphate diphosphohydrolases (h-NTPDases) and the Hepatitis B Virus (HBV) capsid protein has revealed key binding modes. nih.govtandfonline.com These studies, however, focus on molecules with substitutions other than a hydroxyl group at the 5-position, such as chloro, nitro, or amino groups.

Identification of Key Interacting Residues in Enzyme Active Sites for Analogs

Docking studies on sulfamoylbenzamide derivatives have successfully identified critical amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the ligands. For example, in the case of certain HBV capsid assembly modulators, interactions with residues such as Trp102 and Thr128 have been identified as crucial for binding. nih.gov Similarly, for α-glucosidase and α-amylase inhibitors, specific interactions with active site residues have been mapped to explain their inhibitory potential. semanticscholar.org

Correlation of Docking Scores with Experimental Activity for Analogs

A common practice in computational drug design is to correlate the calculated docking scores, which are a measure of binding affinity, with experimentally determined biological activities (e.g., IC₅₀ values). For several series of sulfamoylbenzamide derivatives, a reasonable correlation has been observed between lower (more favorable) docking scores and higher inhibitory potency against their respective targets. semanticscholar.org This correlation provides confidence in the predictive power of the docking models for that particular class of compounds.

Molecular Dynamics (MD) Simulations of Substituted Sulfamoylbenzamide Systems

Molecular dynamics simulations provide a more dynamic picture of the ligand-receptor complex, allowing researchers to observe the stability of binding and any conformational changes that may occur over time.

Analysis of Dynamic Binding Interactions and Conformational Changes in Analogs

MD simulations of sulfamoylbenzamide derivatives have been used to assess the stability of the predicted docking poses. semanticscholar.org These simulations can reveal whether the key interactions observed in the static docking pose are maintained over time and can identify transient interactions that may also contribute to binding. For example, MD simulations of HBV capsid effectors have helped to understand the dynamic nature of the interactions within the binding pocket. tandfonline.com

Rationalization of SAR Observations through MD for Analogs

Structure-activity relationship (SAR) studies aim to understand how chemical structure relates to biological activity. MD simulations can provide a structural and dynamic basis for observed SAR trends. By simulating different derivatives, researchers can rationalize why certain substitutions enhance or diminish activity. For instance, the flexibility or rigidity of certain parts of the molecule, as observed in MD simulations, can be linked to their inhibitory efficacy. tandfonline.com

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is instrumental in predicting various molecular properties from the ground state electron density.

DFT calculations are employed to determine the electronic properties of a molecule, which are fundamental to understanding its reactivity and stability. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

While specific DFT data for 5-Hydroxy-2-sulfamoylbenzamide is scarce, studies on related structures, such as Schiff bases derived from similar hydroxy-aldehyde precursors, demonstrate the utility of this method. nih.gov For instance, DFT calculations at the B3LYP/6–311G(d,p) level are commonly used to optimize molecular geometry and calculate the HOMO-LUMO energy gap. nih.gov These calculations help in understanding how electrons are distributed across the molecule and identify the most probable sites for electrophilic and nucleophilic attacks. nih.gov

Table 1: Representative Global Reactivity Descriptors Calculated by DFT

ParameterFormulaDescription
HOMO-LUMO Gap (ΔE) ELUMO - EHOMOIndicates chemical reactivity and stability.
Ionization Potential (I) -EHOMOThe energy required to remove an electron.
Electron Affinity (A) -ELUMOThe energy released when an electron is added.
Electronegativity (χ) -(ELUMO + EHOMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η) (ELUMO - EHOMO)/2Measures resistance to change in electron distribution.
Chemical Softness (S) 1/ηThe reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) χ²/2ηMeasures the propensity to accept electrons.

This table represents typical descriptors derived from DFT calculations; specific values for this compound are not available in the cited literature.

The various functional groups on this compound, including the hydroxyl, amide, and sulfonamide moieties, make it a potential ligand for complexation with metal ions. DFT is a valuable tool for analyzing the nature and strength of these metal-ligand bonds. Such analyses can predict the geometry of the resulting complex, the bond energies, and the charge transfer between the metal and the ligand. This information is vital for developing new analytical methods, such as selective sensors or extraction agents for specific metals.

Research into related sulfamoylbenzamide derivatives has explored their binding to protein targets, which often involves interactions with metal cofactors within active sites. nih.gov Molecular dynamics simulations, often complemented by DFT, can model the binding pocket and clarify the interactions between the ligand and key residues or metal ions. nih.gov This helps to rationalize the structure-activity relationships observed experimentally. nih.gov

In Silico Prediction of Pharmacokinetic Parameters (ADME)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are essential in the early stages of drug development to forecast how a compound will behave in a biological system, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures.

Computational models are used to predict a range of ADME properties. For instance, gastrointestinal absorption can be estimated based on physicochemical properties like lipophilicity and molecular size. Distribution is often predicted by examining plasma protein binding and the ability to cross biological membranes like the blood-brain barrier. While specific ADME predictions for this compound are not published, studies on various sulfamoylbenzamide derivatives consistently include in silico ADMET (ADME and Toxicity) evaluations. nih.gov These studies show that such compounds can be designed to have good solubility and absorption profiles.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several rule-based filters are used for this assessment, with Lipinski's Rule of Five being the most prominent. This rule suggests that poor oral absorption or permeation is more likely when a compound violates two or more of the following criteria:

Molecular weight ≤ 500 Da

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

While a full experimental and computational analysis for this compound is not available, we can analyze its structure against these rules. The predicted properties for the parent compound and related structures found in public databases suggest that sulfamoylbenzamides can be compliant with these rules, indicating potential for good oral bioavailability.

Table 2: Predicted Physicochemical and Drug-likeness Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond DonorsHydrogen Bond AcceptorsTPSA (Ų)
4-Sulfamoylbenzamide C₇H₈N₂O₃S200.22-0.825112
N,2-diethyl-5-sulfamoylbenzamide C₁₁H₁₆N₂O₃S256.320.92597.6

Data sourced from PubChem. nih.govnih.gov TPSA refers to the Topological Polar Surface Area, another key predictor of drug absorption and bioavailability.

These in silico assessments are a critical first step in evaluating the potential of this compound and its derivatives for further development in medicinal chemistry and other fields.

Advanced Analytical Methodologies for Characterization and Quantification of 5 Hydroxy 2 Sulfamoylbenzamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable information regarding the molecular structure and functional groups present in 5-Hydroxy-2-sulfamoylbenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structure.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons, the amide protons, the sulfonamide protons, and the hydroxyl proton are expected. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns (e.g., doublet, doublet of doublets) providing information about their coupling with neighboring protons on the benzene (B151609) ring. The protons of the amide (-CONH₂) and sulfonamide (-SO₂NH₂) groups are also observable and their chemical shifts can be influenced by the solvent and concentration. The phenolic hydroxyl (-OH) proton often appears as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons, the carbonyl carbon of the amide group, and the carbon atom attached to the sulfamoyl group are key identifiers. The carbonyl carbon typically resonates in the range of 165-175 ppm. The aromatic carbons will have signals spread across the 110-160 ppm region, with their specific shifts dependent on the electronic effects of the substituents (hydroxyl, amide, and sulfamoyl groups).

Interactive Data Table: Predicted NMR Data for this compound

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CH7.0 - 8.5110 - 140
C-OH-150 - 160
C-SO₂-135 - 145
C=O-168 - 172
CONH₂7.5 - 8.5 (broad)-
SO₂NH₂7.0 - 8.0 (broad)-
Ar-OH9.0 - 11.0 (broad)-

Note: These are predicted values and actual experimental data may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

Key expected absorption bands include:

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the phenolic hydroxyl group.

N-H stretching: Sharp peaks in the 3100-3500 cm⁻¹ region due to the amide and sulfonamide N-H bonds.

C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ from the amide carbonyl group.

S=O stretching: Two distinct bands for the sulfonyl group, typically found around 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).

C-N stretching: Bands in the 1200-1400 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional Group Characteristic Absorption Range (cm⁻¹)
Phenolic O-H3200 - 3600 (broad)
Amide & Sulfonamide N-H3100 - 3500
Amide C=O1640 - 1680
Sulfonyl S=O (asymmetric)1330 - 1370
Sulfonyl S=O (symmetric)1140 - 1180
Aromatic C=C1450 - 1600

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound. Fragmentation patterns observed in the mass spectrum can provide further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the compound. This is a definitive method for confirming the identity of this compound by matching the experimentally determined exact mass with the calculated theoretical mass.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

Technique Expected m/z Value Information Obtained
MS (EI)[M]⁺ at ~216Molecular Weight
MS (ESI+)[M+H]⁺ at ~217Molecular Weight Confirmation
HRMS (ESI+)[M+H]⁺ with high mass accuracyElemental Formula Determination

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, and sulfur) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the molecular formula of this compound (C₇H₈N₂O₄S) to verify its purity and elemental composition.

Interactive Data Table: Theoretical Elemental Composition of this compound

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01784.0738.88
Hydrogen (H)1.0188.083.74
Nitrogen (N)14.01228.0212.96
Oxygen (O)16.00464.0029.61
Sulfur (S)32.07132.0714.83
Total 216.24 100.00

Chromatographic Separation and Quantification

Chromatographic techniques are essential for separating this compound from impurities and for its accurate quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of chemical compounds. A reversed-phase HPLC method is commonly developed for the analysis of polar compounds like this compound.

A typical HPLC method would involve:

Column: A C18 stationary phase is often suitable for retaining the analyte.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is used. The gradient or isocratic elution profile is optimized to achieve good separation.

Detection: UV detection is commonly employed, with the detection wavelength set at the absorbance maximum of this compound to ensure high sensitivity.

Quantification: A calibration curve is constructed by plotting the peak area of the analyte against known concentrations of a standard solution. This allows for the accurate determination of the concentration of this compound in a sample.

Interactive Data Table: Example HPLC Method Parameters for this compound

Parameter Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile: 0.1% Formic Acid in Water (Gradient)
Flow Rate 1.0 mL/min
Detection UV at 230 nm
Injection Volume 10 µL
Column Temperature 25 °C

Note: These are example parameters and would require optimization and validation for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as a powerful and highly sensitive technique for the quantification of this compound at trace levels in complex biological matrices such as plasma and tissue homogenates. The coupling of liquid chromatography's separation capabilities with the high selectivity and sensitivity of tandem mass spectrometry enables precise and accurate measurements, which are essential in pharmacokinetic and metabolic studies.

A typical LC-MS/MS method for the analysis of a related compound, N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-dimethylbenzamide, involved separation on a C18 column with an isocratic mobile phase of acetonitrile and water containing formic acid. tandfonline.com Detection was achieved using a triple-quadrupole tandem mass spectrometer in negative multiple reaction-monitoring mode (MRM). This approach allows for the selection of a specific precursor ion of the analyte and its characteristic product ion, thereby minimizing interferences from the biological matrix. For this compound, a similar strategy would be employed, optimizing the mobile phase composition and the mass spectrometric parameters to achieve the desired sensitivity and selectivity. The sample preparation would typically involve protein precipitation or liquid-liquid extraction to remove macromolecules and other interfering substances. tandfonline.comkcl.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Benzamide (B126) Derivative

ParameterCondition
Chromatographic Column C18 (e.g., 5 µm, 2.1 mm x 50 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative Mode
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) [M-H]⁻
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for the specific transition

This table is illustrative and based on methods for similar compounds. tandfonline.comkcl.ac.uk Specific parameters for this compound would require experimental optimization.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid and cost-effective monitoring of chemical reactions and the assessment of the purity of this compound. researchgate.netoregonstate.edu Its simplicity and the ability to analyze multiple samples simultaneously make it ideal for tracking the progress of a synthesis, identifying the presence of starting materials, intermediates, and byproducts. libretexts.org

For the analysis of sulfonamides and their derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. researchgate.netnih.gov The choice of the mobile phase is critical for achieving good separation and is typically a mixture of a non-polar and a more polar solvent. For instance, a solvent system like chloroform-n-heptane-ethanol could be optimized to separate this compound from its precursors and potential impurities. researchgate.net Visualization of the separated spots can be achieved under UV light, or by using specific staining reagents such as fluorescamine, which reacts with the primary amino group of the sulfonamide. usda.govnih.gov The retardation factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of the compound in a given TLC system and can be used for identification purposes. researchgate.net

Table 2: General TLC Parameters for Aromatic Sulfonamides

ParameterDescription
Stationary Phase Silica Gel 60 F254 TLC plates
Mobile Phase A mixture of non-polar and polar solvents (e.g., Chloroform:Methanol, Ethyl Acetate:Hexane) to be optimized.
Application Spotting of the sample solution using a capillary tube.
Development In a closed chamber saturated with the mobile phase vapor.
Visualization UV lamp (254 nm) or chemical staining (e.g., iodine vapor, fluorescamine).
Analysis Calculation of Rf values and comparison with standards.

This table provides general guidance for TLC analysis of sulfonamides. researchgate.netnih.govusda.gov The specific mobile phase composition would need to be determined experimentally for optimal separation of this compound.

Spectrophotometric Methods for Complexation and Determination

Spectrophotometric methods offer a simple and accessible means for the study of this compound, particularly in the context of its interaction with metal ions and for its quantitative determination.

UV-Vis Spectrophotometry for Metal-Ligand Complex Formation

UV-Visible spectrophotometry is a valuable technique to investigate the formation of complexes between this compound and various metal ions. The functional groups present in the molecule, such as the hydroxyl, amide, and sulfonamide moieties, can act as coordination sites for metal ions. libretexts.org The formation of a metal-ligand complex often results in a change in the electronic absorption spectrum of the ligand. researchgate.netresearchgate.net

Typically, the UV-Vis spectrum of the free ligand is recorded, and then the spectrum is re-recorded after the addition of a metal ion solution. The formation of a complex is indicated by a shift in the absorption maximum (λmax) to a longer wavelength (bathochromic or red shift) or a shorter wavelength (hypsochromic or blue shift), or by a change in the molar absorptivity. researchgate.net By systematically varying the metal-to-ligand ratio (e.g., using the mole ratio method or Job's method of continuous variation), the stoichiometry of the complex can be determined. researchgate.net

Quantitative Analysis using Derivative Spectrophotometry

Derivative spectrophotometry is an advanced analytical technique that enhances the resolution of overlapping spectral bands, making it particularly useful for the quantitative analysis of a compound in the presence of interfering substances. nih.gov The technique involves the calculation of the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. tandfonline.com

For this compound, which possesses multiple chromophores, its UV spectrum may overlap with those of other components in a mixture. Derivative spectrophotometry can resolve these overlapping signals, allowing for more accurate quantification. nih.gov The "zero-crossing" technique is a common approach where the concentration of the analyte is proportional to the amplitude of the derivative spectrum at a wavelength where the derivative of the interfering substance is zero. This method has been successfully applied to the analysis of various aromatic amines and pharmaceutical compounds. nih.gov

Crystallographic Studies

Crystallographic techniques, particularly single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional structure of a molecule in the solid state.

Single-Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single-crystal X-ray diffraction is a powerful method for determining the precise atomic arrangement within a crystal of this compound. researchgate.netuchicago.edu This technique allows for the unambiguous elucidation of its molecular conformation, including bond lengths, bond angles, and torsional angles. Furthermore, it provides detailed insights into the intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. csic.es

Table 3: Illustrative Crystallographic Data for a Sulfonamide Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = X.XXX Å, b = Y.YYY Å, c = Z.ZZZ Å, β = XX.XX°
Volume VVVV.V ų
Z (molecules per unit cell) 4
Calculated Density X.XXX g/cm³
Hydrogen Bonding N-H···O, O-H···O interactions observed

This table presents hypothetical data based on known crystal structures of sulfonamides to illustrate the type of information obtained from a single-crystal X-ray diffraction study. csic.esresearchgate.net Actual values for this compound would need to be determined experimentally.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis has emerged as a powerful tool in crystallography and crystal engineering for the semi-quantitative and visual exploration of intermolecular interactions within molecular crystals. scirp.orgrsc.org This computational method allows for the partitioning of crystal space into molecular volumes, enabling a detailed investigation of how a molecule interacts with its neighbors. mdpi.comresearchgate.net The analysis is based on the concept of the promolecule, which is the sum of the spherical atomic electron densities of a molecule. The Hirshfeld surface itself is defined as the region where the contribution of the promolecule's electron density to the total electron density is equal to the contribution from all other molecules in the crystal. scirp.org

A key feature of this analysis is the mapping of various properties onto the Hirshfeld surface, most notably the normalized contact distance, dnorm. This property is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The resulting dnorm surface is color-coded to provide a visual representation of intermolecular contacts:

Red regions indicate contacts shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. scirp.orgmdpi.com

White regions denote contacts approximately equal to the van der Waals radii, corresponding to van der Waals interactions. scirp.org

Blue regions signify contacts longer than the van der Waals radii, indicating weaker or no significant interactions. scirp.orgmdpi.com

For this compound, the presence of multiple hydrogen bond donors (-OH, -NH2) and acceptors (=O, -OH) suggests that the dnorm map would be characterized by distinct red spots corresponding to these strong interactions. Specifically, one would anticipate prominent red areas associated with hydrogen bonds involving the hydroxyl group, the amide group, and the sulfamoyl moiety.

Given the functional groups in this compound, a hypothetical breakdown of the intermolecular contacts as revealed by a fingerprint plot is presented below. The primary interactions would be expected to be O···H/H···O and H···H contacts, which are common in organic molecules with multiple hydrogen atoms and hydrogen-bonding functionalities.

Table 1: Predicted Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Interaction TypePredicted Percentage Contribution (%)Description
H···H~40-50%Represents the most numerous, albeit weaker, van der Waals contacts between hydrogen atoms on the molecular periphery. nih.gov
O···H/H···O~25-35%Corresponds to strong hydrogen bonds involving the hydroxyl, amide, and sulfamoyl groups, crucial for the supramolecular assembly. mdpi.com
C···H/H···C~10-15%Indicates weaker C-H···O or C-H···π interactions, contributing to the overall packing efficiency. nih.gov
S···H/H···S~3-7%Relates to contacts involving the sulfamoyl group, likely contributing to the hydrogen-bonding network.
N···H/H···N~2-6%Represents hydrogen bonds involving the amide and sulfamoyl nitrogen atoms. nih.gov
Other (C···C, C···O, etc.)~1-5%Includes various other weak van der Waals contacts.

The fingerprint plot for O···H/H···O contacts would be expected to show sharp, distinct spikes at short di and de values, characteristic of strong, directional hydrogen bonds. In contrast, the H···H contacts would appear as a more diffuse cloud of points, reflecting their less specific, van der Waals nature. nih.gov The analysis of C-H···π interactions, if present, would be visible through characteristic "wings" in the C···H/H···C delineated fingerprint plot. nih.gov

Conclusion and Future Research Directions in 5 Hydroxy 2 Sulfamoylbenzamide Research

Summary of Key Findings and Scientific Contributions

Research into 5-Hydroxy-2-sulfamoylbenzamide and its analogues has yielded significant insights into their potential as therapeutic agents across various disease areas. The core structure has been a fruitful starting point for the development of potent and selective inhibitors of several key biological targets.

A notable area of discovery is the development of sulfamoylbenzamide derivatives as inhibitors of human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) . These enzymes play a crucial role in nucleotide metabolism and purinergic signaling, which are implicated in thrombosis, cancer, and inflammation. nih.gov Structure-activity relationship (SAR) studies have demonstrated that modifications to the benzamide (B126) and sulfonamide moieties can lead to potent and selective inhibitors of different h-NTPDase isoforms. nih.gov For instance, certain derivatives have shown sub-micromolar inhibitory concentrations (IC50) against h-NTPDase1, h-NTPDase2, and h-NTPDase8. nih.gov

Furthermore, derivatives of 5-sulfamoyl-2-hydroxybenzamide have been identified as inhibitors of CD73 , an enzyme that plays a critical role in tumor immune evasion. google.com By blocking CD73, these compounds can enhance the anti-tumor immune response, highlighting their potential in oncology. google.com The applications of these derivatives extend to the treatment of other conditions such as autoimmune diseases and HIV. google.com

In the realm of antiviral research, sulfamoylbenzamide derivatives have been synthesized and evaluated as Hepatitis B Virus (HBV) capsid assembly effectors . nih.gov These molecules can disrupt the normal assembly of the viral capsid, a critical step in the HBV life cycle, thereby inhibiting viral replication. nih.gov Some of these derivatives have demonstrated potent anti-HBV activity with low micromolar to sub-micromolar half-maximal effective concentrations (EC50). nih.gov

The versatility of the sulfamoylbenzamide scaffold is further underscored by the design of derivatives as glucokinase (GK) activators for the potential treatment of type 2 diabetes. nih.gov Glucokinase plays a key role in glucose sensing and insulin (B600854) secretion.

The synthesis of these derivatives often involves a multi-step process, starting from commercially available materials like 2-fluorobenzoic acid or 3-nitrobenzoic acid, followed by chlorosulfonation, amidation, and other modifications to build the final complex molecules. nih.govnih.govnih.gov

Unaddressed Research Questions and Knowledge Gaps

Despite the significant progress in developing derivatives, a major knowledge gap exists regarding the intrinsic biological activity of the parent compound, This compound . The majority of published research focuses on the therapeutic potential of its more complex analogues, leaving the specific contributions of the core scaffold underexplored. Key unanswered questions include:

What is the baseline biological activity profile of this compound itself against various enzymatic and cellular targets?

To what extent does the core this compound structure contribute to the binding affinity and selectivity of its derivatives?

What are the detailed physicochemical properties of this compound, and how do they influence its potential as a lead compound?

Are there any metabolic pathways or potential toxicities associated specifically with the this compound core?

Addressing these questions through dedicated studies on the parent compound would provide a more complete understanding of the structure-activity relationships within this class of molecules and could inform the design of future derivatives.

Opportunities for Novel Therapeutic Applications and Drug Design

The existing body of research on this compound derivatives opens up numerous avenues for novel therapeutic applications and rational drug design. The demonstrated activity against targets like h-NTPDases, CD73, and HBV capsids provides a strong foundation for further optimization and exploration.

Table 1: Representative Biological Activities of Sulfamoylbenzamide Derivatives

Derivative ClassTargetBiological ActivityPotential Application
Sulfamoyl-benzamidesh-NTPDase1, -2, -3, -8Inhibition in the sub-micromolar to micromolar range (IC50)Thrombosis, Cancer, Inflammation
5-sulfamoyl-2-hydroxybenzamide derivativesCD73Inhibition of enzyme activityCancer Immunotherapy, Autoimmune Diseases, HIV
SulfamoylbenzamidesHBV Capsid ProteinDisruption of capsid assembly (EC50 in µM range)Antiviral (Hepatitis B)
Sulfamoyl benzamidesGlucokinaseActivation of enzymeType 2 Diabetes

This table presents a summary of findings for derivative classes and does not represent the activity of the parent compound this compound.

Future drug design efforts could focus on:

Improving Selectivity and Potency: Fine-tuning the substituents on the benzamide and sulfonamide groups could lead to derivatives with enhanced selectivity for specific enzyme isoforms or viral proteins, potentially reducing off-target effects.

Exploring New Therapeutic Areas: Given the diverse biological activities observed, the sulfamoylbenzamide scaffold could be explored for its potential in other diseases where the identified targets are relevant, such as neuroinflammation or other viral infections.

Structure-Based Drug Design: Utilizing co-crystal structures of derivatives bound to their targets can guide the rational design of new molecules with improved binding interactions and pharmacological properties.

Fragment-Based Screening: The this compound core could be used as a starting fragment in screening campaigns to identify novel binders for a wide range of biological targets.

Integration of Multidisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound and its therapeutic potential necessitates the integration of various scientific disciplines.

Medicinal and Synthetic Chemistry: Continued efforts in designing and synthesizing novel derivatives with diverse chemical functionalities are crucial for expanding the chemical space and exploring new structure-activity relationships. nih.govnih.gov

Computational Chemistry and Molecular Modeling: In silico methods, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding modes of these compounds with their target proteins. nih.gov This can aid in prioritizing synthetic targets and understanding the molecular basis of their activity.

Biochemistry and Enzymology: Detailed enzymatic assays are essential for characterizing the potency and selectivity of new derivatives against their intended targets. nih.gov

Cell and Molecular Biology: In vitro and in vivo studies using relevant cell lines and animal models are necessary to evaluate the cellular efficacy, mechanism of action, and potential toxicity of these compounds.

Pharmacology and Pharmacokinetics: A thorough evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of promising lead compounds is critical for their development into viable drug candidates.

By fostering collaboration between these disciplines, the scientific community can accelerate the translation of promising this compound-based compounds from the laboratory to potential clinical applications. The journey from a simple scaffold to a potential therapeutic agent is a complex one, and a multidisciplinary approach is the key to navigating it successfully.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-2-sulfamoylbenzamide, and how can impurities be minimized during purification?

  • Methodological Answer :

  • Synthesis : Common routes involve sulfonylation of 5-hydroxyanthranilic acid derivatives using sulfamoyl chloride under controlled pH (e.g., 4–6) and temperature (0–5°C) to prevent over-sulfonation .
  • Purification : Impurities like unreacted intermediates or by-products (e.g., sulfonic acid derivatives) are removed via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1). HPLC with C18 columns can verify purity (>98%) using UV detection at 254 nm .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^13C NMR in DMSO-d6 confirm the sulfamoyl (–SO2_2NH2_2) and phenolic hydroxyl (–OH) groups. Key signals: ~10.5 ppm (OH), 7.8–7.5 ppm (aromatic protons) .
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm1^{-1} (N–H stretch), 1320–1150 cm1^{-1} (S=O asymmetric/symmetric stretches) .
  • Mass Spectrometry (MS) : ESI-MS in negative mode shows [M–H]^- ion for molecular weight validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity data for this compound?

  • Methodological Answer :

  • Data Reconciliation : Compare experimental variables across studies, including:
  • Assay Conditions : Buffer pH (e.g., phosphate vs. Tris), temperature, and solvent polarity (DMSO concentration ≤1% to avoid cytotoxicity) .
  • Cell Lines/Tissue Models : Validate target specificity using CRISPR-edited cell lines (e.g., KO models for suspected receptors) .
  • Meta-Analysis : Use statistical tools (e.g., RevMan) to aggregate data from peer-reviewed studies, applying heterogeneity tests (I2^2 statistic) to identify outliers .

Q. What experimental strategies are recommended for studying the hydrolysis stability of this compound in physiological buffers?

  • Methodological Answer :

  • Kinetic Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Sample aliquots at fixed intervals (0, 1, 2, 4, 8, 24 hrs) and analyze via LC-MS to quantify degradation products .
  • Stabilization Approaches : Use cyclodextrin encapsulation or co-solvents (e.g., PEG 400) to enhance aqueous stability. Monitor effects via dynamic light scattering (DLS) .

Q. How can computational modeling predict the binding affinity of this compound to human serum albumin (HSA)?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with HSA crystal structure (PDB ID: 1AO6). Define the binding site near Sudlow’s Site I (subdomain IIA) and score poses using the AMBER force field .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2 Å). Calculate binding free energy via MM-PBSA .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .
  • Spill Management : Neutralize spills with activated carbon or vermiculite. Collect waste in sealed containers labeled for sulfonamide disposal .

Data Presentation and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in sulfonamide studies?

  • Methodological Answer :

  • Detailed Records : Log reagent lot numbers, equipment calibration dates, and environmental conditions (humidity, temperature).
  • Open-Source Data : Share raw NMR/MS spectra in repositories like Figshare. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.